molecular formula C9H6BrClF2N2O B8197947 (3-Bromo-5-chloropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone

(3-Bromo-5-chloropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone

Cat. No.: B8197947
M. Wt: 311.51 g/mol
InChI Key: JDUWCAMTUASMBQ-UHFFFAOYSA-N
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Description

(3-Bromo-5-chloropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, as well as a difluoroazetidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-chloropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of (3-Bromo-5-chloropyridin-2-yl)methanol, which is then subjected to further reactions to introduce the difluoroazetidine group . The reaction conditions often involve the use of inert atmospheres, controlled temperatures, and specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can also enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-chloropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: The difluoroazetidine moiety can participate in addition reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

(3-Bromo-5-chloropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studying its effects on biological systems and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It may be used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of (3-Bromo-5-chloropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-Bromo-5-chloropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone include:

  • (3-Bromo-5-chloropyridin-2-yl)(pyrrolidin-1-yl)methanone
  • (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms on the pyridine ring, along with the difluoroazetidine moiety, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(3-bromo-5-chloropyridin-2-yl)-(3,3-difluoroazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClF2N2O/c10-6-1-5(11)2-14-7(6)8(16)15-3-9(12,13)4-15/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUWCAMTUASMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=N2)Cl)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClF2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.51 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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